奥氮平内酯杂质

描述

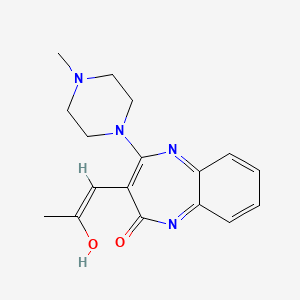

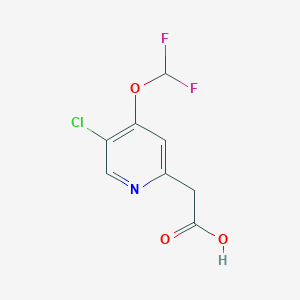

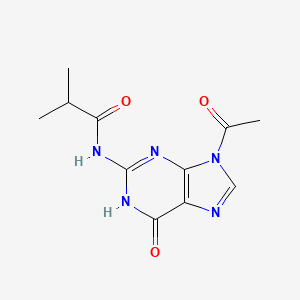

Olanzapine Lactam Impurity, also known as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a degradation product of Olanzapine . It is a potential impurity found in commercial preparations of olanzapine . This impurity is formed during storage or exposure to thermal stress .

Synthesis Analysis

The synthesis of Olanzapine Lactam Impurity from olanzapine is a multi-step process . It is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of olanzapine .Molecular Structure Analysis

The molecular formula of Olanzapine Lactam Impurity is C17H20N4O2 . Its molecular weight is 312.37 .Chemical Reactions Analysis

Olanzapine Lactam Impurity is a degradation product of Olanzapine, a serotonergic . It is formed during storage or exposure to thermal stress .Physical And Chemical Properties Analysis

Olanzapine Lactam Impurity appears as a yellow solid . It is slightly soluble in DMSO and warm methanol .科学研究应用

Pharmaceutical Impurity Profiling

Olanzapine Lactam Impurity is a degradation product formed by exposure to thermal or oxidative stress . It is crucial in impurity profiling where it serves as a reference compound to ensure the purity and stability of olanzapine formulations. By identifying and quantifying this impurity, researchers can assess the quality of the drug and predict its shelf life.

Analytical Method Development

Researchers develop stability-indicating methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to detect Olanzapine Lactam Impurity in drug substances . These methods are essential for regulatory submissions and to ensure that the therapeutic efficacy of olanzapine is not compromised by its impurities.

Neuroscience Research

In neuroscience, the impurity is used to study the pharmacological profile of olanzapine. Since it is an antagonist of dopamine D-1 and D-2 receptors, understanding the role of its impurities like Olanzapine Lactam Impurity can provide insights into the drug’s mechanism of action in treating conditions like schizophrenia and bipolar disorder .

Psychopharmacology

Olanzapine Lactam Impurity can be used in psychopharmacological studies to explore its effects on neurotransmitter systems. Its presence in olanzapine preparations can influence the drug’s efficacy and side effects profile, which is critical in the treatment of psychotic conditions .

Drug Stability Testing

The impurity serves as a marker in drug stability testing. Its formation under different storage and exposure conditions can indicate the susceptibility of olanzapine to oxidative degradation, which is vital for developing stable pharmaceutical formulations .

Synthesis of Related Compounds

Olanzapine Lactam Impurity can be synthesized from olanzapine through a multi-step process involving oxidation and ring-opening of the thiophene ring . This synthesis pathway is significant for creating related compounds that could have potential therapeutic applications or serve as analytical standards.

Toxicology Studies

Given that Olanzapine Lactam Impurity is a degradation product, it is important in toxicology studies to determine its safety profile. Researchers investigate the toxicological implications of this impurity in olanzapine to ensure patient safety .

Quality Control in Manufacturing

In the pharmaceutical industry, monitoring Olanzapine Lactam Impurity is part of quality control during the manufacturing process. Ensuring that this impurity is within acceptable limits is crucial for producing safe and effective medication .

作用机制

While the specific mechanism of action of Olanzapine Lactam Impurity is not mentioned in the search results, it is known that Olanzapine, the parent compound, is an antagonist of dopamine D-1 and D-2 receptors, and also has antimuscarinic anticholinergic properties and antagonist activity at noradrenergic with α-receptors .

安全和危害

When handling Olanzapine Lactam Impurity, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKVZGLTQPNIEY-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)

![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)

![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)

![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)